(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride
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Overview
Description
®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and methoxy groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Amino Acid Formation: The resulting amine is subjected to a Strecker synthesis, involving cyanide and ammonium chloride, to form the amino acid.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to deprotonate the methoxy groups, followed by reaction with alkyl halides.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and various substituted phenylpropanoic acids.
Scientific Research Applications
®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid: The non-hydrochloride form of the compound.
3,5-Dimethoxyphenylalanine: A structurally similar amino acid with different functional groups.
Uniqueness
®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and methoxy groups
Properties
Molecular Formula |
C11H16ClNO4 |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m1./s1 |
InChI Key |
KHOXCFRQQWIJDU-HNCPQSOCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](CC(=O)O)N)OC.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)OC.Cl |
Origin of Product |
United States |
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